molecular formula C17H22N8 B12260265 N-ethyl-4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N-ethyl-4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12260265
M. Wt: 338.4 g/mol
InChI Key: ONGSNKBFSLNQRK-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly as kinase inhibitors and in cancer treatment .

Properties

Molecular Formula

C17H22N8

Molecular Weight

338.4 g/mol

IUPAC Name

N-ethyl-4-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H22N8/c1-3-18-17-22-12(2)10-14(23-17)24-6-8-25(9-7-24)16-13-4-5-19-15(13)20-11-21-16/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,22,23)(H,19,20,21)

InChI Key

ONGSNKBFSLNQRK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

N-ethyl-4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and survival, making it a promising candidate for cancer therapy .

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